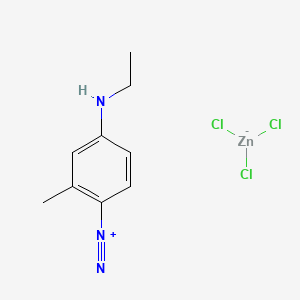

Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-)

Beschreibung

Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-) is a diazonium salt with a complex structure. Diazonium salts are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of aromatic compounds. The presence of the trichlorozincate anion adds unique properties to this compound, making it a subject of interest in various scientific fields.

Eigenschaften

CAS-Nummer |

72906-57-1 |

|---|---|

Molekularformel |

C9H12Cl3N3Zn |

Molekulargewicht |

333.9 g/mol |

IUPAC-Name |

4-(ethylamino)-2-methylbenzenediazonium;trichlorozinc(1-) |

InChI |

InChI=1S/C9H12N3.3ClH.Zn/c1-3-11-8-4-5-9(12-10)7(2)6-8;;;;/h4-6,11H,3H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |

InChI-Schlüssel |

RQEQZLTWNNYSNK-UHFFFAOYSA-K |

Kanonische SMILES |

CCNC1=CC(=C(C=C1)[N+]#N)C.Cl[Zn-](Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of diazonium salts typically involves the reaction of an aromatic amine with nitrous acid. For Benzenediazonium, 4-(ethylamino)-2-methyl-, trichlorozincate(1-), the process begins with the diazotization of 4-(ethylamino)-2-methylaniline. This reaction is carried out in an acidic medium at low temperatures to form the diazonium salt. The resulting diazonium ion is then reacted with zinc chloride to form the trichlorozincate complex .

Industrial Production Methods

Industrial production of diazonium salts often involves large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise control over reaction parameters .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Ethylamino)-2-methylbenzendiazoniumtrichlorozinkat(I) unterliegt verschiedenen Arten von Reaktionen, darunter:

Substitutionsreaktionen: Die Diazoniumgruppe kann durch andere Substituenten wie Halogenide, Hydroxylgruppen und Cyanide ersetzt werden, beispielsweise durch Reaktionen wie die Sandmeyer-Reaktion.

Kupplungsreaktionen: Es kann an Azokupplungsreaktionen mit Phenolen und aromatischen Aminen teilnehmen, um Azoverbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Zu den gebräuchlichen Reagenzien gehören Kupfer(I)-halogenide für die Halogenierung, Kaliumiodid für die Iodierung und Wasser für die Hydroxylierung.

Kupplungsreaktionen: Diese Reaktionen erfordern typischerweise alkalische Bedingungen und werden bei niedrigen Temperaturen durchgeführt, um eine Zersetzung des Diazoniumsalzes zu verhindern.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Zu den Produkten gehören halogenierte Aromaten, Phenole und Nitrile.

Kupplungsreaktionen: Azoverbindungen, die oft leuchtend gefärbt sind und als Farbstoffe verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Diazoniumsalzen beinhaltet die Bildung hochreaktiver Zwischenprodukte. Die Diazoniumgruppe kann durch Nukleophile verdrängt werden, was zur Bildung verschiedener substituierter aromatischer Verbindungen führt. Das Trichlorozinkatanion stabilisiert das Diazoniumion und ermöglicht eine kontrollierte Reaktivität und selektive Transformationen.

Wirkmechanismus

The mechanism of action of diazonium salts involves the formation of highly reactive intermediates. The diazonium group can be displaced by nucleophiles, leading to the formation of various substituted aromatic compounds. The trichlorozincate anion stabilizes the diazonium ion, allowing for controlled reactivity and selective transformations .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Benzendiazoniumchlorid

- Benzendiazoniumtetrafluoroborat

- Benzendiazoniumsulfat

Einzigartigkeit

4-(Ethylamino)-2-methylbenzendiazoniumtrichlorozinkat(I) ist einzigartig aufgrund des Vorhandenseins des Trichlorozinkatanions, das im Vergleich zu anderen Diazoniumsalzen eine verbesserte Stabilität und Reaktivität bietet. Dies macht es besonders nützlich für Reaktionen, die eine hohe Selektivität und kontrollierte Bedingungen erfordern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.